molecular formula C21H26ClN B12353948 Terbinafine-d7 Hydrochloride

Terbinafine-d7 Hydrochloride

Cat. No.: B12353948
M. Wt: 334.9 g/mol
InChI Key: BWMISRWJRUSYEX-MDEWEQOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terbinafine-d7 Hydrochloride is a deuterated form of Terbinafine Hydrochloride, an antifungal agent used to treat various fungal infections. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terbinafine-d7 Hydrochloride involves several steps. One common method starts with the preparation of the free base form of Terbinafine, which is then converted to its hydrochloride salt. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as crystallization and recrystallization are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Terbinafine-d7 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Solvents: Reactions are often carried out in solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Terbinafine-d7 Hydrochloride is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Terbinafine Hydrochloride: The non-deuterated form of the compound.

    Naftifine: Another allylamine antifungal with a similar mechanism of action.

    Butenafine: A benzylamine antifungal with a similar spectrum of activity.

Uniqueness

The primary uniqueness of Terbinafine-d7 Hydrochloride lies in its deuterium labeling, which makes it particularly useful for research purposes. This labeling allows for more precise tracking and analysis in pharmacokinetic studies compared to its non-deuterated counterparts .

Properties

Molecular Formula

C21H26ClN

Molecular Weight

334.9 g/mol

IUPAC Name

(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;/i6D,7D,10D,11D,12D,13D,14D;

InChI Key

BWMISRWJRUSYEX-MDEWEQOFSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)C/C=C/C#CC(C)(C)C)[2H])[2H].Cl

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl

Origin of Product

United States

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